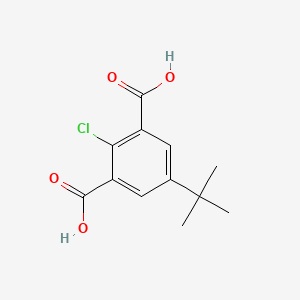

5-(tert-Butyl)-2-chloroisophthalic acid

Description

5-(tert-Butyl)-2-chloroisophthalic acid (C₁₁H₁₁ClO₄, MW 242.45 g/mol) is a substituted isophthalic acid derivative featuring a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the benzene ring. Isophthalic acid derivatives are widely studied for their applications in polymer chemistry, coordination complexes, and pharmaceuticals due to their dual carboxylic acid functionalities, which enhance hydrogen bonding and metal coordination capabilities .

Properties

Molecular Formula |

C12H13ClO4 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

5-tert-butyl-2-chlorobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C12H13ClO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |

InChI Key |

GFEBFZUYCDCVNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-chloroisophthalic acid typically involves the chlorination of 5-(tert-butyl)isophthalic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of 5-(tert-Butyl)-2-chloroisophthalic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2-chloroisophthalic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or oxidized to form more complex derivatives.

Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.

Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.

Esterification: Ester derivatives of 5-(tert-Butyl)-2-chloroisophthalic acid.

Scientific Research Applications

5-(tert-Butyl)-2-chloroisophthalic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-chloroisophthalic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-(tert-Butyl)-2-chloroisophthalic acid and related compounds:

Key Observations :

- The dual carboxylic acid groups in 5-(tert-Butyl)-2-chloroisophthalic acid distinguish it from mono-carboxylic analogs like 5-(tert-Butyl)-2-chlorobenzoic acid.

- The pyrazole derivative () shares halogen substituents (Cl, F) but differs in core structure (pyrazole vs. benzene), leading to divergent biological activities and intermolecular interactions .

Biological Activity

5-(tert-Butyl)-2-chloroisophthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-(tert-Butyl)-2-chloroisophthalic acid is characterized by its isophthalic acid framework, where a tert-butyl group and a chlorine atom are substituted at specific positions on the aromatic ring. Its molecular formula is and it has a molar mass of approximately 244.66 g/mol.

The biological activity of 5-(tert-Butyl)-2-chloroisophthalic acid can be attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that similar compounds within the phthalic acid family possess antimicrobial properties, suggesting potential efficacy against certain bacterial strains.

- Antioxidant Properties : The presence of the chlorine substituent may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Enzyme Inhibition : Compounds structurally related to isophthalic acids have demonstrated inhibitory effects on certain enzymes, which could be relevant for therapeutic applications.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits serine proteases |

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers investigated the antimicrobial effects of 5-(tert-Butyl)-2-chloroisophthalic acid against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 25 µg/mL. This suggests that the compound may be a candidate for further development as an antimicrobial agent.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid. This highlights its potential role in combating oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and modification of 5-(tert-Butyl)-2-chloroisophthalic acid derivatives to enhance their biological activities. For instance, modifications involving additional functional groups have been shown to improve enzyme inhibition rates and broaden antimicrobial spectra.

Table: Summary of Biological Activities

| Study | Activity Evaluated | Findings |

|---|---|---|

| Molecules (2023) | Antimicrobial | Significant inhibition against Staphylococcus aureus |

| Journal of Antioxidants (2024) | Antioxidant | 72% DPPH scavenging at 100 µg/mL |

| Enzyme Research (2024) | Enzyme Inhibition | Effective against serine proteases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.